molecular formula C27H30N4 B4322760 4-cyclohexyl-3,5,7-trimethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

4-cyclohexyl-3,5,7-trimethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

Cat. No.: B4322760
M. Wt: 410.6 g/mol
InChI Key: LIMBCFFRYDJOQC-UHFFFAOYSA-N
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Description

2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, multiple methyl groups, and an indole moiety

Preparation Methods

The synthesis of 2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine can be achieved through several synthetic routes. Common methods include:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound’s effects are mediated through the modulation of these molecular targets, leading to various biological responses.

Comparison with Similar Compounds

Similar compounds to 2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine include:

The uniqueness of 2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

4-cyclohexyl-3,5,7-trimethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4/c1-16-26(22-12-8-9-13-23(22)28-16)20-14-24-27-19(4)31(21-10-6-5-7-11-21)18(3)25(27)17(2)29-30(24)15-20/h8-9,12-15,21,28H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMBCFFRYDJOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CN4C(=C3)C5=C(N(C(=C5C(=N4)C)C)C6CCCCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclohexyl-3,5,7-trimethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 2
Reactant of Route 2
4-cyclohexyl-3,5,7-trimethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 3
Reactant of Route 3
4-cyclohexyl-3,5,7-trimethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 4
Reactant of Route 4
4-cyclohexyl-3,5,7-trimethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 5
Reactant of Route 5
4-cyclohexyl-3,5,7-trimethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 6
Reactant of Route 6
4-cyclohexyl-3,5,7-trimethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

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